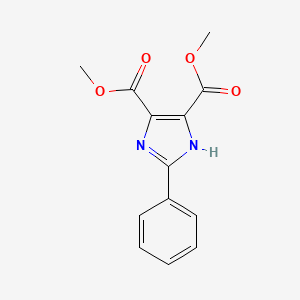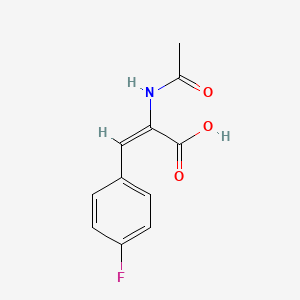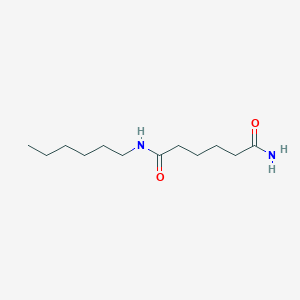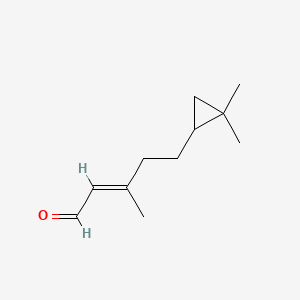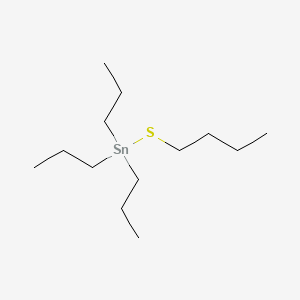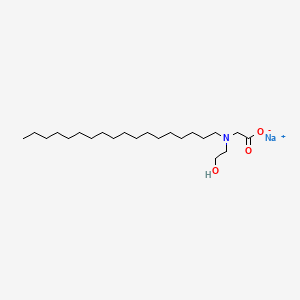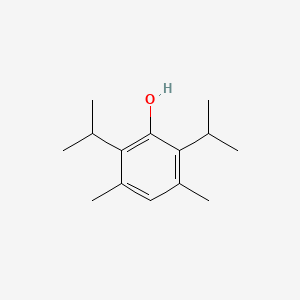
Phenol, 2,6-diisopropyl-3,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diisopropyl-3,5-xylenol: is an organic compound with the molecular formula C14H22O . It is a derivative of phenol, characterized by the presence of two isopropyl groups and two methyl groups attached to the benzene ring. This compound is known for its antiseptic properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,6-Diisopropyl-3,5-xylenol can be synthesized through the alkylation of phenol. The process involves the reaction of phenol with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the alkylation process.
Industrial Production Methods: In industrial settings, the production of 2,6-Diisopropyl-3,5-xylenol involves the use of continuous flow reactors. The phenol and isopropyl alcohol are fed into the reactor along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed from the reactor to maintain the reaction equilibrium.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Diisopropyl-3,5-xylenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl group in 2,6-Diisopropyl-3,5-xylenol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Diisopropyl-3,5-xylenol has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Studied for its potential therapeutic effects and as an antiseptic agent.
Industry: Utilized in the production of polymers and resins, particularly in the manufacture of high-performance thermoplastic resins.
Wirkmechanismus
The mechanism of action of 2,6-Diisopropyl-3,5-xylenol involves its interaction with microbial cell membranes. The hydroxyl group of the compound binds to proteins on the cell membrane, disrupting the membrane structure and leading to cell lysis. This antimicrobial action makes it effective as an antiseptic and disinfectant.
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethylphenol: Similar structure but lacks the isopropyl groups.
2,4-Dimethylphenol: Another isomer with different methyl group positions.
3,5-Dimethylphenol: Similar structure with methyl groups in different positions.
Uniqueness: 2,6-Diisopropyl-3,5-xylenol is unique due to the presence of both isopropyl and methyl groups, which enhance its antimicrobial properties and make it suitable for specific industrial applications. Its structure provides a balance of hydrophobic and hydrophilic properties, making it effective in various formulations.
Eigenschaften
CAS-Nummer |
60834-77-7 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
3,5-dimethyl-2,6-di(propan-2-yl)phenol |
InChI |
InChI=1S/C14H22O/c1-8(2)12-10(5)7-11(6)13(9(3)4)14(12)15/h7-9,15H,1-6H3 |
InChI-Schlüssel |
BSRNBFQSPKHHOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C(C)C)O)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone](/img/structure/B13808721.png)
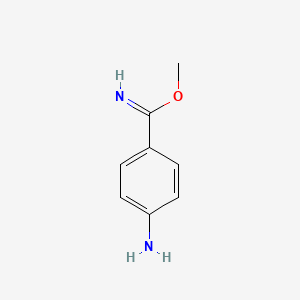
![Methyl 2-[(trimethylsilyl)oxy]docosanoate](/img/structure/B13808734.png)
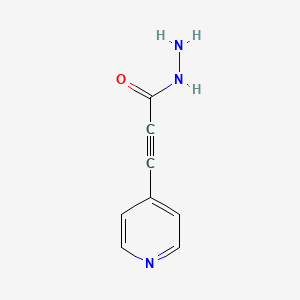
![(6R,7R)-7-[[2-[(E)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13808744.png)
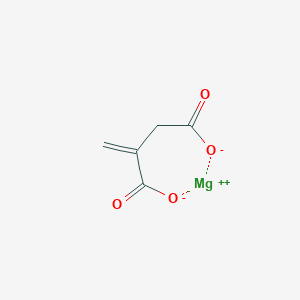
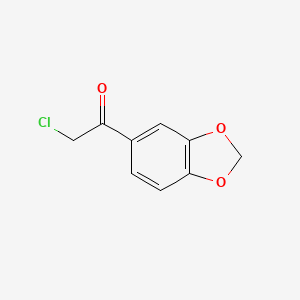
![Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis-](/img/structure/B13808771.png)
